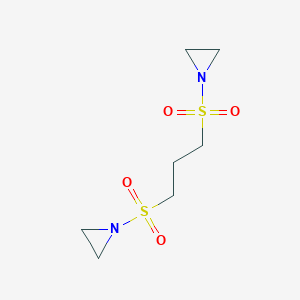
Propane, 1,3-bis(1-aziridinylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,3-bis(1-aziridinylsulfonyl)-, also known as Propane, 1,3-bis(1-aziridinylsulfonyl)-, is a useful research compound. Its molecular formula is C7H14N2O4S2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propane, 1,3-bis(1-aziridinylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane, 1,3-bis(1-aziridinylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to propane, 1,3-bis(1-aziridinylsulfonyl)- exhibit promising antitumor properties. The aziridine ring structure is known for its ability to alkylate DNA, leading to cell cycle arrest and apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, suggesting potential for development into chemotherapeutic agents.
Case Study: Synthesis and Evaluation
A recent investigation focused on synthesizing derivatives of propane, 1,3-bis(1-aziridinylsulfonyl)- and evaluating their antitumor efficacy. The study reported enhanced cytotoxicity compared to existing treatments, indicating a need for further clinical exploration.
Materials Science
Polymerization Initiators
Propane, 1,3-bis(1-aziridinylsulfonyl)- can act as an effective initiator in the polymerization of various monomers. Its unique structure allows it to facilitate the formation of cross-linked networks in polymer matrices.
Data Table: Polymerization Applications
| Application | Monomer Type | Resulting Polymer Characteristics |
|---|---|---|
| Cross-linking agent | Styrene | Increased thermal stability |
| Co-polymerization | Ethylene | Enhanced mechanical properties |
| Functionalized polymers | Acrylic monomers | Improved adhesion properties |
Organic Synthesis
Reagent for Sulfonamide Formation
The compound is utilized as a reagent in the synthesis of sulfonamides through nucleophilic substitution reactions. Its aziridinyl groups enhance reactivity, making it suitable for various organic transformations.
Case Study: Synthesis of Sulfonamides
A study showcased the use of propane, 1,3-bis(1-aziridinylsulfonyl)- in synthesizing a series of sulfonamide derivatives. The reaction conditions were optimized to yield high purity products with significant yields, demonstrating the compound's utility in synthetic organic chemistry.
Environmental Applications
Potential in Water Treatment
Preliminary studies suggest that propane, 1,3-bis(1-aziridinylsulfonyl)- may have applications in environmental remediation due to its ability to bind heavy metals and facilitate their removal from aqueous solutions.
Propiedades
Número CAS |
19218-16-7 |
|---|---|
Fórmula molecular |
C7H14N2O4S2 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
1-[3-(aziridin-1-ylsulfonyl)propylsulfonyl]aziridine |
InChI |
InChI=1S/C7H14N2O4S2/c10-14(11,8-2-3-8)6-1-7-15(12,13)9-4-5-9/h1-7H2 |
Clave InChI |
AKWZGIZOGBOFFB-UHFFFAOYSA-N |
SMILES |
C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |
SMILES canónico |
C1CN1S(=O)(=O)CCCS(=O)(=O)N2CC2 |
Key on ui other cas no. |
19218-16-7 |
Sinónimos |
1,3-BIS(ETHYLENIMINOSULPHONYL)PROPANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















